4-Chloro-6-(trifluoromethyl)-2H-benzimidazol-2-one
Description
Properties
IUPAC Name |
4-chloro-6-(trifluoromethyl)benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF3N2O/c9-4-1-3(8(10,11)12)2-5-6(4)14-7(15)13-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWBMDWYMJRRAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NC(=O)N=C21)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724850 | |
| Record name | 4-Chloro-6-(trifluoromethyl)-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191847-82-2 | |
| Record name | 4-Chloro-6-(trifluoromethyl)-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Chloro-6-(trifluoromethyl)-2H-benzimidazol-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications, supported by data tables and relevant studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C8H3ClF3N2O
- Molecular Weight : 232.57 g/mol
- IUPAC Name : 4-chloro-6-(trifluoromethyl)-1H-benzimidazol-2-one
This compound features a benzimidazole core with a chloro and a trifluoromethyl group, which significantly influence its biological properties.
Anticancer Activity
Research indicates that compounds with a benzimidazole scaffold exhibit notable anticancer properties. For instance, studies have shown that derivatives of benzimidazole can inhibit the proliferation of various cancer cell lines. The cytotoxicity of this compound has been evaluated against several cancer types, revealing promising results.
Case Study: Cytotoxicity Evaluation
A study assessed the cytotoxic effects of this compound on human cancer cell lines. The results are summarized in Table 1:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| SH-SY5Y (Neuroblastoma) | 20.94 ± 0.13 | |
| A549 (Lung Cancer) | 37.68 ± 0.20 | |
| HCT116 (Colon Cancer) | Not specified |
These findings suggest that the compound selectively targets tumor cells while sparing normal cells, indicating its potential for further development as an anticancer agent.
Enzyme Inhibition
This compound has also been investigated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play crucial roles in neurodegenerative diseases.
Enzyme Inhibition Data
The compound's inhibitory activity was measured using IC50 values against AChE and BuChE:
| Enzyme | IC50 (μM) | Type of Inhibition | Reference |
|---|---|---|---|
| Acetylcholinesterase | 46.8–137.7 | Mixed-type | |
| Butyrylcholinesterase | 19.1–881.1 | Non-selective |
These results indicate that the compound exhibits a balanced inhibition profile, which may be beneficial for treating conditions like Alzheimer's disease.
Antimicrobial Activity
In addition to anticancer and enzyme inhibition activities, the compound has shown potential antimicrobial effects. Studies have evaluated its efficacy against various Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy
The following table summarizes the antimicrobial activity:
These findings highlight the compound's potential as an antimicrobial agent, warranting further investigation into its mechanisms of action.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzimidazole derivatives. The presence of the trifluoromethyl group at position 6 has been associated with enhanced potency against various targets compared to non-fluorinated analogs . This suggests that fluorine substitution can significantly modify the pharmacological profile of benzimidazole compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of benzimidazole, including 4-Chloro-6-(trifluoromethyl)-2H-benzimidazol-2-one, exhibit promising cytotoxic properties against various cancer cell lines. For instance, research has shown that compounds with trifluoromethyl groups can inhibit tumor cell proliferation effectively. The compound demonstrated selective cytotoxicity towards cancer cells such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating significant potency compared to normal cell lines like Hek-293 .
Table 1: Cytotoxicity Profile of this compound
| Cell Line | IC50 (μM) | Selectivity |
|---|---|---|
| A549 | 20.94 | High |
| MCF-7 | 37.68 | Moderate |
| Hek-293 | >100 | Low |
2. Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Studies reported that it effectively inhibits lipid peroxidation, a common indicator of oxidative stress, demonstrating a reduction in malondialdehyde levels comparable to standard antioxidants like Trolox .
3. Antimicrobial Activity
Another area of interest is the antimicrobial potential of benzimidazole derivatives. Preliminary studies suggest that this compound exhibits activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
Material Science Applications
1. Polymer Chemistry
In material science, the incorporation of benzimidazole derivatives into polymer matrices has been explored due to their thermal stability and mechanical properties. Research indicates that these compounds can enhance the performance characteristics of polymers used in coatings and adhesives.
Case Study: Polymer Enhancement
A study demonstrated that adding this compound to a polycarbonate matrix improved its thermal resistance and mechanical strength, making it suitable for high-performance applications in electronics and automotive industries .
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at position 4 and the trifluoromethyl group at position 6 participate in nucleophilic and electrophilic substitutions, enabling structural diversification.
Key Examples:
Mechanistic Insights :
-
Bromination proceeds via diazotization followed by Sandmeyer-type reactions .
-
Cyanidation employs Ullmann-type coupling under phase-transfer catalysis .
-
Methoxy substitution occurs through SNAr (nucleophilic aromatic substitution) due to electron-withdrawing effects of the trifluoromethyl group .
Oxidation and Reduction
The benzimidazolone scaffold undergoes redox transformations under controlled conditions.
Oxidation:
-
Product : 4-Chloro-6-(trifluoromethyl)-1H-benzimidazole-2,5-dione
-
Reagents : KMnO₄ in acidic medium (H₂SO₄/H₂O)
Reduction:
-
Product : 4-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydrobenzimidazol-2-one
-
Reagents : H₂, Raney Ni, 30–35°C, 1 MPa pressure
Applications : Reduced derivatives show enhanced bioactivity in pharmacological studies .
Cyclization and Ring Expansion
The compound serves as a precursor for synthesizing fused heterocycles.
Example Reactions:
Mechanistic Pathways :
-
Pyrimidine fusion involves [4+2] cycloaddition followed by dehydration .
-
Thiazine formation proceeds via defluorinative cyclization under basic conditions .
Stability and Reactivity Trends
-
Thermal Stability : Decomposes above 280°C without melting .
-
Hydrolytic Sensitivity : The lactam ring resists hydrolysis in neutral aqueous media but opens under strong acidic/basic conditions to form 4-chloro-6-(trifluoromethyl)benzene-1,2-diamine .
-
Electrophilic Aromatic Substitution : Directed by the electron-deficient trifluoromethyl group, favoring reactions at positions 5 and 7 .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Benzimidazolone Derivatives
Key Structural Variations and Implications
- Flibanserin : The addition of a piperazinyl-ethyl group increases molecular weight and complexity, enabling CNS penetration but reducing solubility in neutral pH .
- Dual-CF3 benzimidazolone : The two trifluoromethyl groups enhance lipophilicity and potency in KCa1.1 activation but may contribute to off-target effects in cardiac tissues .
- Benzimidazole vs. Benzimidazolone : The absence of the 2-one group in benzimidazole derivatives reduces hydrogen-bonding capacity, impacting receptor affinity and metabolic stability .
Comparison with Heterocyclic Analogues: Quinoline Derivatives
- Quinoline vs. Benzimidazolone: Quinoline’s nitrogen-containing bicyclic structure confers distinct electronic properties, often exploited in antimalarial and antiviral agents.
Physicochemical and Pharmacological Properties
Solubility and Bioavailability
- Flibanserin : Poorly soluble in neutral pH (0.002 mg/mL at pH 8.0) but dissolves rapidly in acidic conditions, enabling oral formulation .
- Dual-CF3 benzimidazolone : High lipophilicity (due to CF3 groups) likely limits aqueous solubility but enhances blood-brain barrier penetration for neuropathic pain relief .
- 4-Chloro-6-(trifluoromethyl)benzimidazole : Lacks solubility data, but the absence of the 2-one group may reduce polarity compared to the target compound .
Pharmacological Activity
Preparation Methods
Key Reaction Sequence:
-
- 4-trifluoromethyl-1,2-phenylenediamine
- 2-(2-chloro-6-fluorophenyl) derivatives or related aromatic aldehydes
Cyclization and Substitution:
The condensation of 4-trifluoromethyl-1,2-phenylenediamine with substituted aromatic aldehydes under acidic or reflux conditions leads to the formation of the benzimidazole ring system bearing the chloro and trifluoromethyl groups.Hydrolysis and Work-up:
For example, methyl esters of benzimidazole derivatives are hydrolyzed using sodium hydroxide in a methanol/tetrahydrofuran solvent mixture under reflux for 12 hours. The reaction mixture is then acidified, extracted, dried, and purified to yield the target benzimidazol-2-one compound with yields around 70%.
Example Data Table: Preparation Steps and Yields
| Step | Reaction Description | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Synthesis of 5-bromo-2-(2-chloro-6-fluorophenyl)-1H-benzimidazole | Reaction with 4-bromo-1,2-phenylenediamine and 2-chloro-6-fluorobenzaldehyde | 77 |
| 2 | Hydrolysis of methyl ester to benzimidazol-2-one | NaOH in MeOH/THF, reflux 12 h | 70 |
| 3 | Purification by silica gel chromatography | Ethyl acetate/hexane (2:1) | 70 |
Preparation of Key Intermediates: 2-Chloro-6-(trifluoromethyl)pyridine
The synthesis of this compound often involves intermediates such as 2-chloro-6-(trifluoromethyl)pyridine, which can be prepared by nucleophilic substitution and metal-catalyzed reactions.
Hydrolysis of 2-Chloro-6-(trifluoromethyl)pyridine to 2-Hydroxy-6-(trifluoromethyl)pyridine
Palladium-Catalyzed Carbonylation
- Using palladium diacetate and 1,1'-bis(diphenylphosphino)ferrocene as catalysts with triethylamine in methanol under carbon monoxide atmosphere at 60 °C for 17-22 hours, 2-chloro-6-(trifluoromethyl)pyridine can be converted to methyl esters, which are useful intermediates for benzimidazole synthesis.
Organometallic Functionalization
- Treatment of 2-chloro-6-(trifluoromethyl)pyridine with trimethylaluminum in tetrahydrofuran/toluene at 0–20 °C for 12 hours allows further functionalization, facilitating downstream transformations.
Summary Table of Key Preparation Methods
| Preparation Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization of 4-trifluoromethyl-1,2-phenylenediamine with substituted aldehydes | Acidic conditions, reflux, NaOH hydrolysis | ~70 | Forms benzimidazol-2-one core |
| Hydrolysis of methyl esters | NaOH in MeOH/THF, reflux 12 h | 70 | Conversion to benzimidazol-2-one |
| Pd-catalyzed carbonylation of 2-chloro-6-(trifluoromethyl)pyridine | Pd(OAc)2, dppf, Et3N, CO atmosphere, 60 °C, 17-22 h | 96 | Preparation of methyl ester intermediates |
| Hydrolysis of 2-chloro-6-(trifluoromethyl)pyridine | KOH aqueous, 115-170 °C, 8 h, pressure 0.3-0.8 MPa | 96-97 | Conversion to hydroxy derivative |
| Organometallic functionalization | Me3Al in THF/toluene, 0-20 °C, 12 h | Not specified | Enables further substitution |
Research Findings and Notes
The presence of the trifluoromethyl group significantly influences the reactivity and stability of intermediates, requiring controlled reaction conditions such as inert atmosphere and precise temperature control.
Hydrolysis steps are critical for converting ester intermediates to the benzimidazol-2-one core, typically achieved under basic reflux conditions followed by acidification.
Palladium-catalyzed carbonylation is an efficient method to introduce carboxylate functionalities on pyridine rings, facilitating subsequent cyclization to benzimidazole derivatives.
Purification commonly involves silica gel chromatography using ethyl acetate/hexane mixtures, ensuring high purity of the final compound.
Q & A
Q. Key Parameters :
| Method | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent-Free One-Pot | p-TsOH | 75–85 | ≥98% |
| Cyclocondensation | Pd/C (hydrogenation) | 60–70 | ≥95% |
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Structural Confirmation :
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion verification .
Basic: What biological activities have been reported for this benzimidazole derivative?
Answer:
- Antimicrobial : MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anti-Inflammatory : Inhibition of LPS-induced NO production (IC = 12.5 µM in RAW264.7 cells) .
- Antiviral : Moderate activity against Hepatitis B virus (EC = 18 µM) via polymerase inhibition .
Advanced: How can contradictions in biological activity data across studies be resolved?
Answer:
Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized Assays : Use the same cell line (e.g., MDA-MB-231 for cytotoxicity) and reference drugs (e.g., CPT for IC normalization) .
- Dose-Response Curves : Validate activity with ≥3 independent replicates and report Hill slopes to assess efficacy thresholds .
- Meta-Analysis : Compare datasets using tools like QSAR models to identify outlier compounds or assay artifacts .
Advanced: What computational approaches are used to predict structure-activity relationships (SAR)?
Answer:
- 2D-QSAR Models : Train on datasets (n = 131 benzimidazole derivatives) using descriptors like logP, polar surface area, and H-bond acceptor count. Validation via leave-one-out cross-validation (R > 0.85) .
- Molecular Docking : Map interactions with targets (e.g., HBV polymerase) using AutoDock Vina. Prioritize compounds with ΔG < −8 kcal/mol .
Q. Example QSAR Model Output :
| Descriptor | Coefficient | p-value |
|---|---|---|
| logP | −0.45 | 0.003 |
| H-Bond Acceptors | 0.32 | 0.015 |
Advanced: How does the ESIPT mechanism influence fluorescence properties in benzimidazole derivatives?
Answer:
The Excited-State Intramolecular Proton Transfer (ESIPT) mechanism in benzimidazoles enables large Stokes shifts (>150 nm) and dual emission. Key steps:
Photoexcitation : UV absorption (λ = 320–350 nm) promotes electrons to the excited state.
Proton Transfer : Intramolecular H-transfer from hydroxyl to adjacent nitrogen, forming a tautomer.
Emission : Fluorescence at λ = 450–500 nm, useful for Cu/Zn sensing (LOD = 10 nM) .
Q. Applications :
- Biosensing : Detect metal ions via fluorescence quenching.
- OLEDs : Tunable emission for blue-light materials .
Advanced: What safety protocols are required for handling this compound?
Answer:
- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., chlorinated reagents) .
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Waste Disposal : Neutralize acidic byproducts with NaHCO before disposal .
Advanced: How can molecular hybridization improve anti-inflammatory activity?
Answer:
Hybridize the benzimidazole core with indole-2-formamide to enhance target affinity:
Design : Dock hybrid structures to COX-2 and TNF-α active sites.
Synthesis : Couple indole-2-carboxylic acid with benzimidazole-thiazole via EDC/HOBt-mediated amidation (yield = 65–75%) .
Evaluation : Measure IL-6 suppression (IC = 9.8 µM) vs. dexamethasone (IC = 11.2 µM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
